molecular formula C17H28N2OS B7094445 Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-3-yl]methylimino]-lambda6-sulfane

Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-3-yl]methylimino]-lambda6-sulfane

Cat. No.: B7094445
M. Wt: 308.5 g/mol
InChI Key: VLSUNPHSEASGTC-UHFFFAOYSA-N
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Description

Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-3-yl]methylimino]-lambda6-sulfane is a complex organic compound with a unique structure that includes a piperidine ring, a phenylpropyl group, and a lambda6-sulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-3-yl]methylimino]-lambda6-sulfane typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Phenylpropyl Group: This step involves the alkylation of the piperidine ring with a phenylpropyl halide under basic conditions.

    Attachment of the Lambda6-Sulfane Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-3-yl]methylimino]-lambda6-sulfane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the lambda6-sulfane moiety to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-3-yl]methylimino]-lambda6-sulfane has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, offering versatility in functional group transformations.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-3-yl]methylimino]-lambda6-sulfane exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-oxo-[[1-(1-phenylethyl)piperidin-3-yl]methylimino]-lambda6-sulfane
  • Dimethyl-oxo-[[1-(1-phenylbutyl)piperidin-3-yl]methylimino]-lambda6-sulfane

Uniqueness

Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-3-yl]methylimino]-lambda6-sulfane is unique due to the specific length and structure of its phenylpropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl chain lengths.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-3-yl]methylimino]-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OS/c1-4-17(16-10-6-5-7-11-16)19-12-8-9-15(14-19)13-18-21(2,3)20/h5-7,10-11,15,17H,4,8-9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSUNPHSEASGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N2CCCC(C2)CN=S(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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